4-isothiocyanato-1,3-dimethyl-1H-pyrazole

Vue d'ensemble

Description

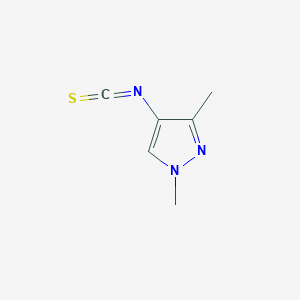

4-Isothiocyanato-1,3-dimethyl-1H-pyrazole is an organic compound with the molecular formula C6H7N3S and a molecular weight of 153.21 g/mol . This compound is characterized by the presence of an isothiocyanate group attached to a pyrazole ring, which is further substituted with two methyl groups. It is primarily used in research settings, particularly in the field of proteomics .

Méthodes De Préparation

The synthesis of 4-isothiocyanato-1,3-dimethyl-1H-pyrazole typically involves the reaction of 4-amino-1,3-dimethyl-1H-pyrazole with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate derivative. The general reaction scheme is as follows:

4-amino-1,3-dimethyl-1H-pyrazole+thiophosgene→this compound

In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The isothiocyanate group reacts with nucleophiles such as amines, alcohols, and thiols to form thioureas, thiocarbamates, or thioamides. For example:

-

Reaction with primary amines : Forms substituted thioureas (e.g., ) .

-

Reaction with alcohols : Produces thiocarbamates under basic conditions .

Table 1: Hypothetical Reaction Conditions Based on Analogous Systems

| Nucleophile | Product Type | Conditions | Yield (Analogous Systems) |

|---|---|---|---|

| Benzylamine | Thiourea derivative | RT, DCM, 2–4 h | 75–85% |

| Ethanol | Thiocarbamate | KCO, THF, reflux | 60–70% |

Cyclization Reactions

The -NCS group enables cyclization to form fused heterocycles. For instance:

-

With hydrazines : Forms pyrazolo[3,4-d]thiazoles via intramolecular cyclization .

-

With α,β-unsaturated carbonyls : Participates in Gould–Jacobs-type reactions to yield pyrazolo[3,4-b]pyridines after dehydration .

Table 2: Cyclization Pathways and Outcomes

| Reactant | Cyclization Product | Catalytic System | Yield (Analogous Systems) |

|---|---|---|---|

| Hydrazine hydrate | Pyrazolo[3,4-d]thiazole | AcOH, reflux | 65–80% |

| Diethyl acetylenedicarboxylate | Pyrazolo[3,4-b]pyridine | POCl, 110°C | 70–90% |

Substitution Reactions

The isothiocyanate group can be displaced under specific conditions:

-

Hydrolysis : Converts to urea derivatives () in acidic or basic aqueous media .

-

Halogenation : Reacts with halogens (e.g., Cl) to form thiocarbamoyl halides .

Stability and Reactivity Considerations

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that 4-isothiocyanato-1,3-dimethyl-1H-pyrazole exhibits significant antimicrobial properties. Its isothiocyanate group can modify proteins through nucleophilic attack on cysteine residues, which is crucial for its action against various pathogens. Studies have shown:

- Inhibition of Phytopathogenic Fungi : Compounds with isothiocyanate functionalities have demonstrated activity against fungi such as Gibberella zeae and Fusarium oxysporum .

- Potential as Antimicrobial Agents : The compound serves as a lead for developing new antimicrobial agents due to its ability to disrupt cellular functions in microbes .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies:

- Mechanism of Action : The compound's reactivity allows it to form covalent bonds with nucleophilic sites in cancer-related proteins, potentially inhibiting their function and leading to apoptosis in cancer cells .

- Case Studies : In vitro studies have reported significant cytotoxic effects against several cancer cell lines, suggesting its utility as a chemotherapeutic agent .

Medicinal Chemistry Applications

This compound is also being investigated for its role in drug development:

- Lead Compound for Drug Design : Its unique structure makes it a valuable scaffold for synthesizing novel pharmaceutical agents targeting various diseases .

- Bioconjugation Potential : The compound can be used to create bioconjugates that enhance drug delivery systems or improve the efficacy of existing drugs through targeted delivery mechanisms .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Isothiocyanato-3-methyl-1H-pyrazole | Methyl substitution at position 3 | Potentially different biological activity |

| 3-Isothiocyanato-1H-pyrazole | Isothiocyanate at position 3 | Different reactivity profile |

| 4-Acetylamino-1H-pyrazole | Acetylamino substitution | Enhanced solubility |

This table illustrates how variations in substitution can lead to differing biological activities and reactivities among pyrazole derivatives.

Mécanisme D'action

The mechanism of action of 4-isothiocyanato-1,3-dimethyl-1H-pyrazole involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in proteins, leading to the modification of protein function. The molecular targets include amino acid residues such as lysine, cysteine, and serine, which contain nucleophilic side chains.

Comparaison Avec Des Composés Similaires

Similar compounds to 4-isothiocyanato-1,3-dimethyl-1H-pyrazole include:

4-isothiocyanato-1H-pyrazole: Lacks the methyl groups, leading to different reactivity and properties.

4-isothiocyanato-3,5-dimethyl-1H-pyrazole: Contains additional methyl groups, which can influence its steric and electronic properties.

4-isothiocyanato-1,3-diphenyl-1H-pyrazole: Substituted with phenyl groups, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between reactivity and stability, making it suitable for various research applications.

Activité Biologique

4-Isothiocyanato-1,3-dimethyl-1H-pyrazole (IDMP) is a compound that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₆H₇N₃S and a molecular weight of 153.2 g/mol. The compound features a pyrazole ring with an isothiocyanate group at the 4-position and two methyl groups at the 1 and 3 positions. This structural configuration contributes to its reactivity and interaction with biological systems, making it a subject of interest in various research areas.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Properties : Preliminary studies suggest that the presence of the isothiocyanate group may confer antifungal and antibacterial properties by interacting with essential cellular components in microorganisms .

- Antileishmanial and Antimalarial Activities : Research indicates that derivatives of pyrazoles, including IDMP, exhibit potent antileishmanial and antimalarial activities. For instance, certain derivatives showed superior antipromastigote activity compared to established drugs like miltefosine.

- Potential Anticancer Activity : The compound has been investigated for its potential anticancer properties. Similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that IDMP may also hold promise in cancer therapy .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : The compound can be synthesized via condensation reactions involving 4-bromo-3,5-dimethylpyrazole and isothiocyanates under controlled conditions .

- Cyclization Techniques : Cyclization methods involving thiazoline derivatives have also been explored to produce pyrazole-based compounds with enhanced biological activity .

Case Studies

Several studies have evaluated the biological activities of IDMP and its derivatives:

- Study on Antimicrobial Activity : A study demonstrated that IDMP exhibited significant antimicrobial activity against various bacterial strains, highlighting its potential as a therapeutic agent in treating infections .

- Cytotoxicity Assay : In vitro assays indicated that IDMP and its derivatives showed cytotoxic effects on cancer cell lines, with IC50 values comparable to those of standard chemotherapeutic agents .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Isothiocyanate group | Antimicrobial properties |

| 5-Isothiocyanato-3-methyl-1H-pyrazole | Methyl substitution at different position | Potential anticancer activity |

| 4-Isothiocyanato-N,N-dimethylbenzamide | Benzamide functional group | Enhanced enzyme inhibition |

Propriétés

IUPAC Name |

4-isothiocyanato-1,3-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c1-5-6(7-4-10)3-9(2)8-5/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWCLLSJNGWRRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1N=C=S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401270361 | |

| Record name | 4-Isothiocyanato-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401270361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001500-07-7 | |

| Record name | 4-Isothiocyanato-1,3-dimethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isothiocyanato-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401270361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.